2,2'-Thiodipyridine
Description
Historical Context and Evolution of Dipyridyl Ligand Systems
The story of dipyridyl ligands begins in the late 19th century with the pioneering work of Fritz Blau, who first synthesized 2,2'-bipyridine (B1663995) (bpy) in 1888 by distilling copper(II) pyridine-2-carboxylate. researchgate.net Initially, the coordination chemistry of bpy and its close relative, 1,10-phenanthroline, was largely centered on their intense color formation with iron(II) ions, which led to their widespread use as colorimetric reagents for iron determination. nih.gov
The 1930s marked a significant expansion in the study of bipyridine's coordination chemistry, spurred by improved synthetic methods and a growing interest in the fundamental principles of inorganic chemistry. nih.gov Researchers began to explore complexes with a wide array of transition metals, uncovering a rich variety of structures and reactivities. Over the decades, chemists developed new synthetic routes to 2,2'-bipyridine and its derivatives, including methods like the Ullmann reaction with 2-bromopyridine (B144113) or the coupling of pyridine (B92270) using catalysts like Raney nickel. orgsyn.orgresearchgate.net
A crucial development in the evolution of this field was the functionalization of the bipyridine framework. researchgate.net By adding different substituent groups to the pyridine rings, researchers found they could precisely tune the steric and electronic properties of the ligands. This ability to modify the ligand scaffold opened the door to a vast range of applications, from catalysis and photophysics to materials science and medicine. researchgate.netresearchgate.net It is within this context of ligand design and modification that bridged dipyridyl systems, such as 2,2'-Thiodipyridine, were conceived as a means to introduce new structural and coordination possibilities. While 2,2'- and 4,4'-thiodipyridines have been prepared and studied, the 3,3'-thiodipyridine isomer has been less explored. researchgate.net
Distinctive Structural Features and Coordination Potential of this compound
This compound is a bi-heterocyclic molecule where two pyridine rings are connected at their C2 positions by a single sulfur atom, forming a thioether linkage. This seemingly simple structural modification confers properties that are distinct from its more famous cousin, 2,2'-bipyridine, which features a direct carbon-carbon bond between the rings.
The primary structural features relevant to its coordination chemistry are the two nitrogen atoms of the pyridine rings and the central sulfur atom of the thioether bridge. All three atoms possess lone pairs of electrons and can potentially act as donor sites for coordination to a metal center. The geometry of the C-S-C bond in the thioether bridge imparts significant conformational flexibility to the molecule, allowing the two pyridine rings to rotate relative to each other. This contrasts with the relatively rigid, planar conformation of 2,2'-bipyridine.
This flexibility allows this compound to adopt various conformations and act as a versatile ligand. nsf.gov It can function as a classic bidentate N,N'-chelating ligand, similar to bipyridine, forming a stable five-membered ring with a metal ion. However, the presence of the sulfur atom opens up other possibilities. It can potentially act as a tridentate N,S,N'-ligand, or it could serve as a bridging ligand, using its nitrogen and/or sulfur atoms to connect two or more metal centers, facilitating the construction of polynuclear complexes and coordination polymers.
Table 1: Comparison of Related Dipyridyl Ligands
| Feature | 2,2'-Bipyridine | 2,2'-Dipyridylamine | This compound |
| Bridging Atom | None (Direct C-C bond) | Nitrogen (Amine) | Sulfur (Thioether) |
| Flexibility | Rigid, planar | Flexible | Flexible |
| Primary Donor Atoms | 2x Nitrogen | 2x Pyridine Nitrogen, 1x Amine Nitrogen | 2x Nitrogen, 1x Sulfur |
| Typical Coordination | Bidentate (N,N') | Bidentate (N,N'), Tridentate, Bridging | Bidentate (N,N'), Potentially Tridentate (N,S,N'), Bridging |
Scope and Significance of Academic Inquiry into Thiodipyridine Chemistry
Academic research into this compound and its derivatives is driven by the quest for new functionalities in catalysis and materials science. The unique structural and electronic properties of the thiodipyridine ligand make it a valuable building block for creating novel metal complexes with tailored reactivity and physical characteristics.
In the realm of catalysis , thiodipyridine ligands have shown significant promise. For instance, manganese(I) complexes featuring thiopyridine ligands have been successfully employed as catalysts for the visible-light-induced hydrosilylation of ketones, an important reaction in organic synthesis. researchgate.net The efficiency of these catalysts highlights how the ligand framework can be used to stabilize reactive metal centers and facilitate challenging chemical transformations. Similarly, palladium(II) complexes have been shown to be active homogeneous catalysts for reactions such as the oxidation of sulfides. scirp.org The versatility of these ligands allows for their use in creating catalysts for a range of organic reactions. mdpi.com
In materials science , thiodipyridine ligands offer intriguing possibilities for the construction of advanced materials. The ability of these ligands to bridge multiple metal centers makes them suitable for synthesizing metal-organic frameworks (MOFs) and coordination polymers. scilit.com These materials are of great interest for applications in gas storage, separation, and chemical sensing. For example, a copper(I) iodide complex incorporating 4,4'-thiodipyridine demonstrates the potential for these systems in applications like chemical sensing and electrocatalysis. ambeed.com
The ongoing academic inquiry into thiodipyridine chemistry reflects a broader trend in chemical sciences focused on the rational design of molecules to achieve specific functions. rsc.orgappleacademicpress.com By exploring the coordination chemistry of ligands like this compound, researchers aim to develop next-generation catalysts that are more efficient, selective, and sustainable, as well as to create new materials with novel electronic, optical, or magnetic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNZOSCOWGGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334554 | |
| Record name | 2,2'-Thiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4262-06-0 | |
| Record name | 2,2'-Thiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for 2,2 Thiodipyridine
Established Synthetic Routes to 2,2'-Thiodipyridine
Synthesis via Thermal Decomposition of Pyridine (B92270) Sulfonic Acid Salts
The thermal decomposition of pyridine sulfonic acid salts as a direct route to this compound is not a well-documented or commonly employed synthetic strategy. While analogous reactions, such as the formation of diphenyl sulfide (B99878) from the distillation of sodium benzenesulfonate, have been reported, specific literature detailing the pyrolysis of a pyridine-2-sulfonic acid salt to yield this compound is scarce. This suggests that this pathway may not be a primary or efficient method for the synthesis of this particular compound.
Alternative and Advanced Synthetic Approaches
More prevalent and efficient syntheses of this compound and its analogues typically proceed through nucleophilic aromatic substitution (SNAr) reactions. A primary method involves the reaction of a 2-halopyridine with a suitable sulfur source.
A common approach is the reaction of 2-chloropyridine (B119429) with a sulfide salt, such as sodium sulfide (Na₂S). This reaction displaces the chloride, forming the thioether linkage between two pyridine rings. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.
| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloropyridine | Sodium Sulfide (Na₂S) | DMF | 100-150 | Moderate |
| 2-Bromopyridine (B144113) | Potassium Sulfide (K₂S) | DMSO | 120-160 | Good |
This table is illustrative and represents typical conditions. Actual yields may vary based on specific reaction parameters.
Advanced methodologies often focus on improving reaction efficiency and conditions. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the nucleophilic aromatic substitution of halopyridines with various nucleophiles.
Another advanced approach involves the reaction of 2-chloropyridine with diphenyl disulfide in the presence of a base like sodium hydroxide, which provides an alternative route to aryl thioethers.
Derivatization Strategies for Functionalized this compound Ligands
The functionalization of the this compound core is crucial for tuning its electronic and steric properties, thereby influencing the characteristics of the resulting metal complexes or materials.
Introduction of Substituents on the Pyridine Rings
The introduction of substituents onto the pyridine rings of this compound can be achieved by utilizing appropriately substituted 2-halopyridine precursors. The reactivity and regioselectivity of these reactions are governed by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the substitution reaction.
For example, the synthesis of a dinitro-substituted this compound can be accomplished by reacting 2-chloro-5-nitropyridine (B43025) with a sulfur nucleophile. The nitro group in the para position to the chlorine atom activates the substrate for nucleophilic displacement.
| 2-Halopyridine Precursor | Sulfur Source | Product |
| 2-Chloro-5-nitropyridine | Sodium Sulfide | 5,5'-Dinitro-2,2'-thiodipyridine |
| 2-Bromo-4-methylpyridine | Potassium Thiocyanate | 4,4'-Dimethyl-2,2'-thiodipyridine |
This table provides examples of how substituted precursors can be used to generate functionalized this compound derivatives.
Synthesis of Positional Isomers and Analogues (e.g., 4,4'-Thiodipyridine)
The synthesis of positional isomers, such as 4,4'-thiodipyridine, follows similar synthetic principles based on nucleophilic aromatic substitution. The starting material for 4,4'-thiodipyridine is typically a 4-halopyridine.
The reaction of 4-chloropyridine (B1293800) with a sulfide source like sodium sulfide in a suitable solvent affords 4,4'-thiodipyridine. Due to the potential instability of 4-chloropyridine, it is often used as its more stable hydrochloride salt. The free base is generated in situ or prior to the reaction.
| Reactant | Sulfur Source | Base | Solvent | Temperature (°C) |
| 4-Chloropyridine HCl | Sodium Sulfide (Na₂S) | Sodium Carbonate | DMF | 100-140 |
| 4-Bromopyridine | Sodium Hydrosulfide (NaSH) | Potassium Carbonate | NMP | 120-160 |
This table outlines typical reaction conditions for the synthesis of 4,4'-thiodipyridine.
Coordination Chemistry of 2,2 Thiodipyridine: Metal Complex Formation and Structural Elucidation
Ligand Characteristics and Multidentate Coordination Modes
2,2'-Thiodipyridine [(C₅H₄N)₂S] is a neutral, potentially multidentate ligand that has garnered interest in inorganic chemistry. Unlike the rigidly planar 2,2'-bipyridine (B1663995), the thioether linkage in this compound introduces significant conformational flexibility, which profoundly influences its coordination chemistry.
This compound possesses three potential donor atoms: the two nitrogen atoms of the pyridine (B92270) rings and the sulfur atom of the thioether bridge. This arrangement allows for several coordination modes. The most common mode is bidentate chelation through the two nitrogen atoms (N,N'-coordination), forming a stable seven-membered chelate ring. This mode is analogous to that of 2,2'-bipyridine, which is well-known for forming robust complexes with many transition metals. researchgate.netwikipedia.org
Alternatively, the ligand can coordinate in a bidentate fashion through one pyridyl nitrogen and the sulfur atom (N,S-coordination), creating a six-membered chelate ring. The preference for N,N' versus N,S chelation is influenced by factors such as the nature of the metal ion (hard vs. soft acid-base theory), the desired coordination geometry, and steric constraints. Harder metal ions typically favor coordination with the nitrogen donors, while softer metals, such as Cu(I), Ag(I), and Pd(II), have a higher affinity for the soft sulfur donor. nih.govnih.gov
Furthermore, the sulfur atom can act as a bridging donor, linking two or more metal centers. This bridging capability, where the sulfur's lone pairs coordinate to different metals, can lead to the formation of polynuclear complexes and coordination polymers. nih.gov In some instances, particularly within sterically crowded complexes or depending on electronic factors, the thioether sulfur may not coordinate at all, allowing the ligand to act as a simple monodentate pyridine derivative or a non-chelating N,N'-bridging ligand. rsc.org
The thioether bridge is the defining structural feature of this compound, distinguishing it from the extensively studied 2,2'-bipyridine. This bridge has significant steric and electronic consequences for metal complex formation.
Steric Effects: The C-S-C bond angle in the thioether bridge is approximately 103-105°, and there is considerable rotational freedom around the C-S bonds. This flexibility allows the two pyridine rings to adopt a wide range of relative orientations, from nearly coplanar to highly twisted. This contrasts sharply with the constrained coplanar arrangement of 2,2'-bipyridine. The flexibility of this compound allows it to accommodate a wider variety of coordination geometries and metal ion sizes. nih.gov However, this flexibility can also introduce steric hindrance, especially in the formation of tris-chelate octahedral complexes, where interactions between ligands can become significant. wikipedia.orgcam.ac.uk The steric bulk of the ligand framework can dictate whether the sulfur atom participates in coordination, as seen in related NNS thioether ligands where S-ligation is sometimes inhibited. rsc.org
Electronic Effects: Electronically, the thioether sulfur is a π-donor and a σ-donor. While less basic than the pyridyl nitrogen atoms, its ability to engage in dπ-pπ back-bonding with electron-rich metal centers can influence the electronic properties of the resulting complex. The sulfur atom's donor properties can modulate the redox potential and reactivity of the metal center. nih.gov The electronic properties of the complex are primarily dictated by the frontier molecular orbitals, which have significant contributions from the metal d-orbitals and the donor atoms. rsc.org The interplay between the steric and electronic effects of the thioether bridge ultimately governs the ligand's preferred coordination mode and the geometry of the final complex. rsc.orgrsc.org
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.commdpi.com The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of specific types of complexes.
Coordination complexes are classified as homoleptic or heteroleptic based on the identity of the ligands surrounding the central metal ion. doubtnut.comunacademy.com
Homoleptic Complexes: These are compounds in which the metal ion is coordinated to only one type of ligand. shaalaa.com For this compound, a potential example would be a tris-chelate complex of the formula [M(S(py)₂)₃]ⁿ⁺, analogous to the well-known [Fe(bipy)₃]²⁺ and [Ru(bipy)₃]²⁺ complexes. wikipedia.org The formation of such homoleptic species depends on the metal ion's preference for a specific coordination number (typically six for an octahedral geometry) and the ligand's ability to satisfy this without prohibitive steric clash. nih.gov
Heteroleptic Complexes: These are compounds in which the metal ion is coordinated to more than one type of ligand. shaalaa.com Heteroleptic complexes of this compound are readily synthesized by reacting the ligand and a metal salt in the presence of other ligands, such as halides (Cl⁻, Br⁻), pseudohalides (CN⁻, SCN⁻), or other neutral ligands like phosphines or additional polypyridyls. nih.govrsc.org An example would be a complex of the formula [M(S(py)₂)₂(X)₂]ⁿ⁺ or [M(S(py)₂)(L)ₓ]ⁿ⁺, where X is an anionic ligand and L is another neutral ligand. The synthesis of heteroleptic complexes can sometimes be achieved through controlled ligand exchange reactions or by methods that capitalize on the differential solubility of the homoleptic and heteroleptic species. nih.govrsc.org
The flexible nature of the this compound ligand, combined with the varied electronic preferences of transition metals, leads to a wide range of coordination numbers and geometries. rsc.org
Common coordination numbers for transition metal complexes are 4, 5, and 6. nih.gov
Coordination Number 4: Can result in either a tetrahedral or a square planar geometry. Square planar geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). wikipedia.orgnih.gov
Coordination Number 5: Typically yields trigonal bipyramidal or square pyramidal geometries. nih.gov Such geometries have been observed in manganese carbonyl complexes with related NNS thioether ligands. rsc.org
Coordination Number 6: The most common coordination number, almost always resulting in an octahedral geometry. This is typical for many first-row transition metal ions, including Cr(III), Fe(II/III), and Co(II/III). wikipedia.orgmdpi.com
The table below summarizes the expected coordination geometries for various metal ions, based on established principles of coordination chemistry.
| Metal Ion Configuration | Coordination Number | Typical Geometry |
| d¹⁰ (e.g., Cu(I), Ag(I)) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |
| d⁹ (e.g., Cu(II)) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |
| d⁸ (e.g., Ni(II), Pd(II)) | 4, 5, 6 | Square Planar, Trigonal Bipyramidal, Octahedral |
| d⁷ (e.g., Co(II)) | 4, 6 | Tetrahedral, Octahedral |
| d⁶ (e.g., Ru(II), Fe(II)) | 6 | Octahedral |
| d⁵ (e.g., Mn(II), Fe(III)) | 4, 6 | Tetrahedral, Octahedral |
Advanced Structural Analysis of this compound Metal Complexes
For complexes of this compound, structural analysis would focus on key parameters such as:
M-N and M-S bond lengths: To confirm the coordination mode and probe the strength of the metal-ligand interactions.
N-M-N and N-M-S bite angles: To quantify the geometry of the chelate ring.
C-S-C bond angle and C-C-S-C torsion angles: To describe the conformation of the flexible thioether bridge.
In addition to X-ray diffraction, spectroscopic methods are crucial for characterizing these complexes, both in the solid state and in solution.
NMR Spectroscopy (¹H and ¹³C): Provides information about the ligand's environment in solution and can help distinguish between different isomers (e.g., facial vs. meridional in octahedral complexes). mdpi.comrsc.org
Infrared (IR) Spectroscopy: Useful for identifying the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine rings upon complexation.
UV-Visible Spectroscopy: Probes the electronic structure of the complex, often revealing characteristic metal-to-ligand charge transfer (MLCT) or d-d transition bands. wikipedia.orgnih.gov
The table below presents representative structural data from a related heteroleptic Ruthenium(II) bipyridine complex, [Ru(bipy)₂(Sal)]·4H₂O, to illustrate the type of information obtained from X-ray analysis. mdpi.com
Interactive Table: Representative Crystal Structure Data
| Parameter | Value (Å or °) | Description |
| Bond Lengths (Å) | ||
| Ru-O (average) | ~2.07 | Distance between Ruthenium and Oxygen atoms. |
| Ru-N (average) | ~2.03 | Distance between Ruthenium and bipyridine Nitrogen atoms. |
| Bond Angles (°) | ||
| O-Ru-O | ~80-90 | Bite angle of the salicylate (B1505791) ligand. |
| N-Ru-N | ~78-80 | Bite angle of the bipyridine ligand. |
| N-Ru-N (trans) | ~170-175 | Angle between nitrogen atoms across the metal center. |
| Coordination Geometry | Distorted Octahedral | The overall shape of the complex. |
This comprehensive analytical approach allows for a detailed understanding of the structure-property relationships in the coordination chemistry of this compound.
Applications of X-ray Crystallography for Molecular and Supramolecular Structures
For instance, single-crystal X-ray diffraction studies have been used to confirm the coordination of substituted bipyridyl ligands to metal centers like rhodium. rsc.org This technique allows for the detailed characterization of the resulting complex's structure. jocpr.com The insights gained from X-ray crystallography are crucial for understanding how the ligand's structure influences the complex's properties and for designing new complexes with desired functionalities. The analysis of powder X-ray diffraction (PXRD) data, often complemented by solid-state NMR and computational methods, can also provide structural information when single crystals are unavailable. rsc.org
Table 1: Selected Crystallographic Data for Metal Complexes
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [Fe(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate] | Monoclinic | - | - | - | jocpr.com |
| [Co(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate] | Monoclinic | - | - | - | jocpr.com |
| [Cu(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate] | Orthorhombic | - | - | - | jocpr.com |
| [Ni(II) with N-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-(4-methylanilino)acetohydrazide] | - | - | - | Square Planar | ekb.eg |
| [Co(II) with N-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-(4-methylanilino)acetohydrazide] | - | - | - | Tetrahedral | ekb.eg |
| [Mn(II) with N-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-(4-methylanilino)acetohydrazide] | - | - | - | Octahedral | ekb.eg |
Spectroscopic Techniques for Structural Confirmation in Solution and Solid State
A variety of spectroscopic techniques are employed to confirm the structures of this compound metal complexes in both solution and solid states. These methods provide complementary information to X-ray crystallography and are essential for characterizing complexes that cannot be crystallized.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of a molecule. researchgate.net In the context of this compound complexes, changes in the vibrational frequencies of the pyridine rings and the C-S-C bond upon coordination to a metal ion can confirm the formation of the complex and provide insights into the coordination mode. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining the structure of diamagnetic complexes in solution. researchgate.net Chemical shift changes in the pyridine protons and carbons upon complexation provide evidence of coordination. For paramagnetic complexes, specialized NMR techniques may be required.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. nih.gov The coordination of this compound to a metal center typically results in shifts in the ligand-based π-π* transitions and the appearance of new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. wikipedia.orglibretexts.org These spectral features are characteristic of the electronic structure of the complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used to study paramagnetic complexes, which have unpaired electrons. acs.org The EPR spectrum provides information about the electronic environment of the unpaired electron(s) and can help determine the oxidation state and coordination geometry of the metal center.
Mass Spectrometry: Mass spectrometry is used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of the synthesized complexes. nih.gov
Table 2: Spectroscopic Data for a Representative this compound Metal Complex
| Technique | Key Observations | Interpretation | Reference |
| IR | Shift in pyridine ring vibrations | Coordination of nitrogen atoms to the metal center | researchgate.net |
| ¹H NMR | Downfield shift of pyridine protons | Confirmation of ligand coordination | researchgate.net |
| UV-Vis | Appearance of new absorption bands in the visible region | Metal-to-Ligand Charge Transfer (MLCT) transitions | wikipedia.orgnih.gov |
Electronic Structure, Bonding, and Redox Properties of this compound Metal Complexes
The electronic structure and bonding in this compound metal complexes dictate their chemical and physical properties, including their reactivity and electrochemical behavior. The presence of the sulfur bridge and the pyridine nitrogen atoms allows for a rich variety of electronic interactions with the metal center.
Quantum Chemical Investigations of Electronic Configuration and Orbital Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the electronic structure of transition metal complexes. chimicatechnoacta.rumdpi.com These computational methods allow for a detailed analysis of the electronic configuration, molecular orbitals, and the nature of the metal-ligand bonding.
DFT studies on analogous bipyridine complexes have provided significant insights into the oxidation levels of the ligand, which can exist as a neutral molecule, a radical anion, or a dianion. nih.gov These calculations can reliably predict molecular and electronic structures, including spin states and magnetic interactions in polynuclear complexes. nih.gov For this compound complexes, quantum chemical investigations can elucidate the contributions of the sulfur and nitrogen atoms to the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and electronic transitions. chimicatechnoacta.ruchemrevlett.com These theoretical studies complement experimental data and provide a deeper understanding of the orbital interactions that govern the bonding between the this compound ligand and the metal center.
Electrochemical Behavior and Redox States of Coordinated Metal Centers
The electrochemical properties of this compound metal complexes are of significant interest due to their potential applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes, revealing the potentials at which the metal center or the ligand can be oxidized or reduced.
The redox properties of metal complexes are highly dependent on the nature of the ligand. For instance, in complexes with "redox non-innocent" ligands, the ligand itself can actively participate in redox processes, making it difficult to assign the formal oxidation state of the metal. mdpi.comnih.gov The electrochemical behavior of this compound complexes is influenced by the electron-donating or -withdrawing nature of the thiodipyridine ligand and any substituents present. The sulfur atom in the bridge can also play a role in stabilizing different oxidation states of the metal. The study of the electrochemical behavior of these complexes can reveal reversible or irreversible redox processes, providing information about the stability of the different redox states. rsc.orgmdpi.com The electrochemical synthesis method has also been utilized for preparing thiopyridine complexes, which can offer advantages in terms of purity and yield. researchgate.netbibliotekanauki.pl
Table 3: Electrochemical Data for Selected Metal Complexes
| Complex | E° (V vs. reference) | Redox Process | Reversibility | Reference |
| [Zn(tpy)₂]²⁺ | - | Ligand-centered reduction | Reversible | mdpi.com |
| [Zn(ddpd)₂]²⁺ | - | Irreversible reduction | Irreversible | mdpi.com |
| [Cp*Rh(mnbpy)] | -1.62 | Third reduction | Reversible | rsc.org |
Note: tpy = 2,2':6',2''-terpyridine; ddpd = N,N'-dimethyl-N,N'-dipyridine-2-yl-pyridine-2,6-diamine; mnbpy = 4-nitro-2,2'-bipyridyl; Cp = η⁵-1,2,3,4,5-pentamethylcyclopentadienyl.*
Catalytic Applications of 2,2 Thiodipyridine Metal Complexes
Homogeneous Catalysis: Design and Performance
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, allows for high activity and selectivity due to well-defined active sites. The design of ligands is paramount in tuning the performance of homogeneous catalysts.
Catalytic Activity in Carbon-Carbon Bond Formation Reactions
Catalytic Hydrogenation and Hydrofunctionalization Processes
Catalytic hydrogenation (the addition of hydrogen) and hydrofunctionalization (the addition of H-X across a double or triple bond) are atom-economical methods for producing valuable saturated compounds, amines, ethers, and alkylboronates. Rhodium, iridium, and ruthenium complexes are often used for these processes. An extensive search of scientific databases does not yield specific studies or performance data on the use of 2,2'-thiodipyridine metal complexes in catalytic hydrogenation or hydrofunctionalization reactions.
Role of this compound Ligand in Ligand-Metal Cooperative Catalysis
Metal-ligand cooperation (MLC) is a catalytic paradigm where the ligand is not a passive spectator but actively participates in bond activation steps. This can occur through various mechanisms, including aromatization/dearomatization cycles or direct interaction of a ligand-based functional group with the substrate. The thioether linkage and pyridine (B92270) rings of this compound offer potential sites for such cooperation. However, there is a lack of specific research or mechanistic studies in the scientific literature demonstrating or investigating the role of the this compound ligand in MLC.
Heterogeneous Catalysis and Sustainable Methodologies
Heterogenizing homogeneous catalysts by anchoring them to solid supports combines the high selectivity of molecular catalysts with the practical benefits of easy separation and recyclability, contributing to more sustainable chemical processes.
Anchoring Strategies for Immobilized this compound Catalysts
Immobilization typically involves functionalizing the ligand with a linker group that can form a covalent bond with a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). A review of the literature indicates a lack of published methods or specific strategies for the functionalization and anchoring of this compound-based metal complexes onto solid supports.
Performance and Durability of Heterogenized Catalytic Systems
The evaluation of a heterogenized catalyst involves assessing its activity, selectivity, stability against leaching, and reusability over multiple cycles. Due to the absence of reported immobilized catalysts based on this compound, there is no corresponding data available on the performance, durability, or recyclability of such systems.
Mechanistic Insights into this compound-Mediated Catalysis
Understanding the precise mechanisms by which this compound and its metal complexes facilitate catalytic transformations is crucial for optimizing reaction conditions and designing more efficient catalysts. This section delves into the specifics of the catalytic cycle, focusing on the identification of key reactive species and the computational modeling of reaction pathways.
Identification of Active Catalytic Species and Intermediates
The catalytic activity of a metal complex is governed by the series of transformations it undergoes during a reaction. Identifying the active catalytic species and the transient intermediates that are formed is key to unraveling the reaction mechanism. In the context of catalysis mediated by this compound, which can also be named di-2-pyridyl sulfide (B99878), mechanistic studies have provided insights into these fleeting species.
A notable example is the nickel-catalyzed aryl exchange reaction, which synthesizes aryl sulfides using a di-2-pyridyl sulfide as the sulfide donor, thereby avoiding the use of odorous thiols. chemrxiv.orgacs.orgsciencedaily.com Mechanistic investigations have proposed a detailed catalytic cycle for this transformation. The process is believed to initiate with a Ni(0) complex, which can undergo oxidative addition with both the aryl sulfide and an aryl electrophile (such as an aromatic ester) simultaneously. chemrxiv.orgacs.org This leads to the formation of distinct nickel(II) intermediates.
The postulated catalytic cycle involves several key intermediates, as illustrated in the nickel-catalyzed aryl exchange reaction:
Initial Ni(0)dcypt complex (A) : This is the starting point of the catalytic cycle.
Aryl–Ni–SR species (B) : Formed from the oxidative addition of the starting aryl sulfide to the Ni(0) complex. acs.org
Aryl–Ni–arenoxo species (C) : Formed from the oxidative addition of the aromatic ester to the Ni(0) complex. acs.org
These two intermediates, B and C , can then undergo an exchange reaction with each other to form new nickel complexes, D and E . The reductive elimination from intermediate D yields the desired aryl-exchanged sulfide product and regenerates a nickel species that continues the catalytic cycle. acs.org The use of 2-pyridyl sulfide in this system is crucial as it appears to accelerate the turnover-limiting reductive elimination step, thereby improving the reaction's efficiency. sciencedaily.com The decomposition of intermediate E , facilitated by additives like zinc, is thought to regenerate the active Ni(0) catalyst. acs.org
The identification of these intermediates is often achieved through a combination of stoichiometric reactions mimicking steps of the catalytic cycle, and spectroscopic analysis. The reversibility of key steps like the C–S bond oxidative addition and reductive elimination has been demonstrated through these studies. chemrxiv.org
| Intermediate Label | Proposed Structure/Description | Role in Catalytic Cycle | Method of Postulation |
|---|---|---|---|
| A | Ni(0)dcypt Complex | Active Catalyst Precursor | Postulated from catalytic conditions |
| B | Aryl-Ni(II)-SR Species | Product of oxidative addition of aryl sulfide | Mechanistic studies and stoichiometric reactions |
| C | Aryl-Ni(II)-OAr' Species | Product of oxidative addition of aromatic ester | Mechanistic studies and stoichiometric reactions |
| D | Aryl'-Ni(II)-SR Species | Formed via exchange; leads to product formation | Postulated from product analysis and mechanistic studies |
| E | Aryl-Ni(II)-OAr' Species | Formed via exchange; leads to catalyst regeneration | Postulated from byproduct analysis and mechanistic studies |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energetic landscapes of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed reaction profile. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants transform into products. rsc.orgresearchgate.net The energy required to reach this state is the activation energy, which determines the rate of the reaction.
While extensive computational studies exist for many catalytic systems involving pyridine-based ligands, detailed DFT-based elucidations of reaction mechanisms and transition states specifically for this compound-mediated catalysis are not as commonly reported in the surveyed literature. However, studies on analogous systems provide valuable insights. For instance, DFT calculations on di(2-pyrimidinyl) sulfide, a related ligand, have suggested that the electronic properties of the heteroaromatic rings significantly influence the metal-ligand bond strength. Similarly, DFT studies on various ruthenium polypyridyl complexes have been used to investigate the mechanisms of C-H activation and oxidation reactions, identifying the most probable pathways by comparing the activation free energies of different proposed routes, such as those involving monomeric Ru-superoxo species versus dimeric μ-peroxo intermediates. rsc.orgosti.gov
These computational approaches allow for the investigation of various mechanistic possibilities that are often difficult to distinguish through experimental means alone. They can help identify the rate-determining step of a reaction and provide a three-dimensional picture of the transition state structure, revealing the critical bond-forming and bond-breaking events. mdpi.com For this compound complexes, future computational studies would be invaluable for confirming proposed intermediates, calculating the activation barriers for each step in a catalytic cycle, and ultimately guiding the rational design of more effective catalysts.
Supramolecular Architectures and Materials Science with 2,2 Thiodipyridine
Coordination-Driven Self-Assembly of Discrete Supramolecular Compounds
Coordination-driven self-assembly is a powerful strategy that utilizes the directional bonding between metal ions (acceptors) and organic ligands (donors) to spontaneously form well-defined, large-scale molecular structures. researchgate.netrsc.orgmdpi.com This approach has been successfully employed to create complex architectures such as metallacycles and metallacages. mdpi.com
The precise geometry of metal precursors and the structure of organic linkers are crucial in directing the self-assembly process toward discrete supramolecular coordination complexes (SCCs) rather than polymeric chains. researchgate.netmdpi.com The formation of two-dimensional (2D) metallacycles (e.g., triangles, rhomboids, hexagons) and three-dimensional (3D) metallacages often relies on the reaction of ditopic ligands with metal ions that provide specific coordination angles. mdpi.comoaepublish.com For instance, the assembly of tetraphenylethylene-based dipyridyl ligands with a 120° di-platinum(II) acceptor has been shown to produce rhomboidal metallacycles. oaepublish.com Similarly, palladium(II) ions are frequently reacted with ditopic pyridine-containing ligands to form Pd₂L₄ type cages. mdpi.com
While rigid ligands are often preferred for constructing well-defined polygons, the inherent flexibility of the C-S-C bond in 2,2'-thiodipyridine introduces a degree of conformational freedom. This flexibility can make the formation of single, discrete, high-symmetry cages or polygons more challenging compared to ligands with rigid backbones. However, this same flexibility can be exploited to create dynamic systems or complexes with unusual geometries. Research into related flexible thioether ligands has demonstrated the formation of various coordination complexes, although often extending into polymeric structures rather than discrete cages. nih.gov The synthesis of heterometallic coordination cages, such as a [Cu₂PdL₄]²⁺ lantern-type cage, has been achieved in a single step using a heteroditopic ligand, showcasing the complexity and precision possible in self-assembly. chemrxiv.org
Non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, play a critical role in the stabilization and final arrangement of supramolecular structures. researchgate.netrsc.orgmdpi.com These weaker, non-directional, or semi-directional forces act in concert with strong, directional metal-ligand bonds to guide the assembly of complex architectures in a process known as hierarchical self-assembly. nih.govjyu.fi
| Interaction Type | Potential Role in this compound Assemblies | Reference |
| π-π Stacking | Stabilization of crystal packing between pyridine (B92270) rings of adjacent molecules. | researchgate.net |
| Hydrogen Bonding | Direction of assembly into higher-order structures through interactions with co-ligands or solvent molecules. | researchgate.net |
| Metal-Arene | Potential weak interactions between a metal center and the π-system of a pyridine ring. | mdpi.com |
| S···X Interactions | Weak interactions involving the sulfur atom that can influence molecular conformation and packing. | mdpi.com |
Fabrication of Extended Coordination Polymers and Metal-Organic Frameworks
When the self-assembly process is directed toward infinite, repeating structures, the result is the formation of coordination polymers (CPs) or metal-organic frameworks (MOFs). mdpi.comwikipedia.org These materials consist of metal ions or clusters (nodes) linked together by organic ligands (struts) to form 1D, 2D, or 3D networks. wikipedia.orgscielo.org.mx
The dimensionality of a coordination polymer is largely dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. scielo.org.mx The flexible nature of thioether-containing pyridyl ligands, such as this compound and its isomers, allows for the synthesis of CPs with diverse dimensionalities.
A study using a series of flexible thioether ligands, including isomers of pyridylmethylthio)benzoic acid, successfully produced zinc(II) coordination polymers with varying structures: a 1D infinite chain, a 2D interpenetrating sheet, and a chiral 3D framework. nih.gov This demonstrates that subtle changes in the ligand's isomeric form can have a profound impact on the final network topology. For instance, the reaction of 4-(2-pyridylmethylthio)benzoic acid resulted in a 1D chain, while the 4-(4-pyridylmethylthio)benzoic acid isomer formed a 2D sheet, and the 4-(3-pyridylmethylthio)benzoic acid analogue yielded a 3D framework. nih.gov In other work, in situ cleavage of S-S and S-C bonds in a starting reagent led to the formation of a 3D coordination network featuring Cu₂I₂ cluster units bridged by thioether spacers. researchgate.net
| Ligand Example | Metal Ion | Resulting Dimensionality | Reference |
| 4-(2-pyridylmethylthio)benzoic acid | Zn(II) | 1D Chain | nih.gov |
| 4-(4-pyridylmethylthio)benzoic acid | Zn(II) | 2D Interpenetrating Sheet | nih.gov |
| 4-(3-pyridylmethylthio)benzoic acid | Zn(II) | 3D Chiral Framework | nih.gov |
| In situ formed thioether-pyridyl ligand | Cu(I) | 3D Network | researchgate.net |
A key feature of many MOFs is their permanent porosity, which arises from the voids created between the metal nodes and organic linkers. wikipedia.org The ability to tune the size, shape, and chemical environment of these pores is critical for applications in gas storage, separation, and catalysis. rsc.org Porosity can be controlled by altering the length and geometry of the organic linker or by introducing different functional groups onto the pore walls. rsc.org
The use of flexible ligands like this compound can lead to "dynamic" or "soft" porous frameworks that respond to external stimuli such as guest molecules, temperature, or pressure. This flexibility can result in interesting properties like selective guest uptake or framework "breathing." While high structural rigidity is often sought for creating robust, permanent porosity, the introduction of controlled flexibility can be advantageous. MOFs constructed with bipyridine-based ligands have been shown to form porous 3D structures. researchgate.net For example, a stable and porous 3D MOF with an imidazolium (B1220033) group demonstrated high stability and porosity, even with an interpenetrated structure. researchgate.net The presence of sulfur heteroatoms from ligands like this compound lining the pore surface is known to enhance the adsorption uptake and selectivity for certain gases, such as CO₂. mdpi.com
Functional Materials Applications
The unique structural and electronic properties of coordination compounds derived from this compound give rise to a range of potential applications in functional materials.
Luminescence and Sensing: Many coordination polymers, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit strong luminescence. nih.govmdpi.com This property arises from ligand-centered or metal-to-ligand charge transfer transitions. These luminescent MOFs and CPs can be used as chemical sensors, as the emission intensity can be modulated by the presence of specific analytes. mdpi.comsfu.ca For example, the luminescence may be "quenched" (turned off) or "enhanced" (turned on) upon interaction with certain metal ions or small molecules. rsc.orgmdpi.com Zinc(II) coordination polymers assembled from flexible thioether ligands have been shown to be luminescent. nih.gov In related systems, Cd(II) CPs have demonstrated high sensitivity for detecting Fe³⁺ ions in water via a fluorescence turn-off mechanism. rsc.org Such materials have been processed into paper-based analytical devices for practical sensing applications. rsc.org
Catalysis: MOFs are highly promising as heterogeneous catalysts due to their high surface area and the presence of catalytically active sites, which can be either the metal nodes or functional groups on the organic linkers. scispace.comresearchgate.netnih.gov MOFs containing open 2,2'-bipyridine (B1663995) (bpy) sites have been developed and shown to be highly effective. nih.govrsc.org In one study, a robust zirconium-based MOF (UiO-67-bpydc) was prepared with open bpy sites. rsc.org These sites readily complexed with PdCl₂, and the resulting material served as an efficient and recyclable catalyst for the Suzuki–Miyaura cross-coupling reaction. rsc.org The structural similarity of this compound to 2,2'-bipyridine suggests that it could be incorporated into MOFs to create similar catalytically active centers for a variety of organic transformations.
Gas Storage and Separation: The porosity of MOFs makes them ideal candidates for gas storage and separation. wikipedia.orgfrontiersin.org The chemical nature of the pore surface can be tailored to have specific affinities for different gas molecules. The presence of sulfur atoms within the framework, as would be the case in a MOF built from this compound, is known to enhance the adsorption capacity and selectivity for CO₂, a key target in carbon capture technologies. mdpi.com
| Application | Key Feature of this compound System | Example Finding/Potential | Reference |
| Luminescent Sensing | Formation of luminescent CPs, especially with Zn(II) and Cd(II). | Zn(II) CPs with flexible thioether ligands are luminescent; potential for sensing metal ions like Fe³⁺. | rsc.orgnih.gov |
| Heterogeneous Catalysis | Ability to create open chelating sites similar to 2,2'-bipyridine. | Bpy-containing MOFs are effective for Suzuki-Miyaura reactions after palladation. | nih.govrsc.org |
| Gas Adsorption | Incorporation of sulfur atoms into the framework pores. | Sulfur-lined pores are known to increase selectivity and uptake of CO₂. | mdpi.com |
Optoelectronic Properties in Self-Assembled Systems
The optoelectronic properties of materials, such as photoluminescence, are intimately linked to their electronic structure and how molecules arrange themselves in the solid state or in solution. nih.gov In the realm of coordination chemistry, ligands like 2,2'-bipyridine form rigid, planar structures upon binding to a metal ion, which facilitates strong electronic communication and often leads to useful metal-to-ligand charge transfer (MLCT) absorptions and emissions. scielo.brwichita.edu These properties are fundamental for applications in light-emitting devices and other optoelectronic technologies.
For this compound, the thioether bridge introduces a higher degree of rotational freedom compared to the single bond in 2,2'-bipyridine. This flexibility could be a double-edged sword. While it might allow for the formation of unique three-dimensional supramolecular structures, it could also lead to non-radiative decay pathways for excited states, potentially quenching luminescence. The sulfur atom, with its lone pairs of electrons, could also influence the electronic properties of the pyridine rings and the resulting metal complexes in ways that are not yet fully explored.
While specific data on the photoluminescence of this compound-based self-assembled systems are scarce, studies on related sulfur-containing ligands provide some insight. For instance, coordination polymers based on 6,6'-dithiodinicotinic acid have been synthesized and shown to exhibit photoluminescence, although the emission is attributed to metal-perturbed intraligand transitions. This suggests that the fundamental electronic transitions within the ligand itself are key.
Table 1: Hypothetical Optoelectronic Characteristics of this compound Systems
| Property | Anticipated Characteristic | Rationale Based on Related Compounds |
| Coordination Geometry | Potentially non-planar, flexible | The thioether bridge allows for more rotational freedom compared to the rigid C-C bond in 2,2'-bipyridine. |
| Luminescence | Likely weak or quenched in simple complexes | Increased vibrational freedom can lead to non-radiative decay. The sulfur atom may also influence excited state pathways. |
| Charge Transfer | Possible ligand-to-metal or metal-to-ligand charge transfer | Dependent on the choice of metal ion and the final geometry of the complex. The sulfur atom could participate in these transitions. |
| Solvatochromism | Potential for solvent-dependent emission shifts | The flexible nature could lead to different ground and excited state geometries in various solvents. |
It is important to note that these are projections based on chemical principles and data from analogous compounds. Dedicated synthesis and characterization of this compound complexes are necessary to confirm these hypotheses.
Advanced Sensing Platforms and Recognition Elements
The ability of pyridine-containing molecules to bind to metal ions makes them excellent candidates for use in chemical sensors. scielo.br The interaction with a target analyte, such as a heavy metal ion, can trigger a measurable response, like a change in color (colorimetric sensor) or fluorescence (fluorescent chemosensor). researchgate.netarkat-usa.org
This compound possesses two nitrogen atoms and a sulfur atom, all of which have lone pairs of electrons and could potentially act as binding sites for metal ions. This multi-dentate character could, in principle, allow for the selective recognition of specific ions. The geometry and flexibility of the ligand would dictate which metal ions could be bound effectively.
Electrochemical sensors represent another major application for such ligands. mdpi.comresearchgate.net When a ligand is immobilized on an electrode surface, its interaction with an analyte can alter the electrochemical properties of the surface, leading to a detectable change in current or potential. mdpi.com The sulfur atom in this compound could be particularly useful for anchoring the molecule to gold electrode surfaces, a common strategy in the fabrication of electrochemical sensors.
While there are numerous examples of sensors based on 2,2'-bipyridine and other pyridine derivatives for detecting a wide range of analytes from metal ions to organic molecules, specific applications of this compound as the primary recognition element are not well-documented. rsc.orgnih.gov Research on related molecules, such as those containing thiol or disulfide groups, demonstrates the potential of sulfur-containing ligands in sensing applications, particularly for heavy metals like mercury and cadmium.
Table 2: Potential Sensing Applications for this compound
| Analyte Category | Potential Sensing Mechanism | Rationale |
| Heavy Metal Ions (e.g., Hg²⁺, Cd²⁺, Pb²⁺) | Chelation-induced fluorescence change or electrochemical signal | The N,S,N donor set could provide selective binding pockets for specific metal ions. |
| Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) | Colorimetric or fluorescent turn-off sensing | Coordination with paramagnetic ions often leads to quenching of fluorescence. |
| Anions | Hydrogen bonding interactions (if functionalized) | The pyridine rings could be functionalized with hydrogen bond donors to create anion-selective receptors. |
Further research is required to synthesize and test this compound-based systems to evaluate their sensitivity, selectivity, and practical utility as sensing platforms. The flexibility of the thioether bridge may allow for an induced-fit mechanism of binding, which could be exploited for creating highly selective sensors.
Theoretical and Computational Chemistry of 2,2 Thiodipyridine Systems
Electronic Structure Calculations of the Free 2,2'-Thiodipyridine Ligand
Understanding the intrinsic properties of the this compound ligand is paramount to comprehending its coordination chemistry and catalytic potential. Electronic structure calculations, primarily using Density Functional Theory (DFT), have been instrumental in this regard.
Analysis of Molecular Orbitals and Charge Distribution
The distribution of electrons within the this compound molecule dictates its reactivity and interaction with other chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they represent the frontiers of electron donation and acceptance, respectively.
Computational analyses reveal that the HOMO is primarily localized on the sulfur atom and the adjacent carbon atoms of the pyridine (B92270) rings, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyridine rings, suggesting that the ligand can accept electron density into its π-system. This dual electronic character allows this compound to act as both a σ-donor through the nitrogen lone pairs and a π-acceptor. nih.govmdpi.com
The charge distribution, often visualized through electrostatic potential maps, further highlights the electronegative character of the nitrogen atoms and the relatively electropositive nature of the sulfur bridge. This charge separation contributes to the ligand's ability to form stable complexes with a variety of metal ions. researchgate.net
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating its electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating its electron-accepting ability. |
| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule. |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
Conformational Landscapes and Isomer Stability
The flexibility of the this compound ligand, arising from rotation around the C-S bonds, gives rise to different spatial arrangements or conformations. Computational studies have explored the potential energy surface of the molecule to identify the most stable conformers. wikipedia.orglibretexts.org
The two primary conformations are the syn and anti forms, referring to the relative orientation of the two pyridine rings with respect to the sulfur atom. The syn conformation, where the nitrogen atoms are on the same side of the C-S-C plane, is generally found to be less stable than the anti conformation due to steric hindrance between the pyridine rings. aklectures.comaklectures.com However, the energy difference between these conformers is typically small, suggesting that both may be present in solution. reddit.com
The stability of different isomers can be influenced by factors such as the solvent environment and the presence of substituents on the pyridine rings. Computational models can account for these effects to provide a more accurate picture of the conformational preferences of this compound derivatives. mdpi.com
Computational Modeling of this compound Metal Complexes
The coordination of this compound to metal centers is a key aspect of its chemistry. Computational modeling has become an indispensable tool for predicting the structures and properties of these metal complexes, complementing experimental findings. psu.edu
Prediction of Geometries and Coordination Energies
The strength of the metal-ligand bond can be quantified by calculating the coordination energy. This value represents the energy released upon the formation of the complex from the free metal ion and the ligand. Higher coordination energies indicate more stable complexes. researchgate.net Computational studies have shown that the coordination energy is influenced by the nature of the metal ion, its oxidation state, and the specific conformation of the ligand. mdpi.comrsc.org
Table 2: Predicted Coordination Geometries of Selected this compound Metal Complexes
| Metal Ion | Predicted Geometry | Coordination Mode |
| Cu(II) | Distorted Tetrahedral | N,N'-bidentate |
| Pd(II) | Square Planar | N,N'-bidentate |
| Ru(II) | Octahedral | N,N'-bidentate |
Simulation of Spectroscopic Parameters and Redox Potentials
Computational methods can simulate various spectroscopic properties of this compound metal complexes, providing valuable insights for the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), which arise from transitions between molecular orbitals. biointerfaceresearch.com These simulations can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). ntu.edu.sg
Furthermore, computational chemistry can be used to predict redox potentials, which are a measure of the ease with which a complex can be oxidized or reduced. rsc.org These calculations are crucial for understanding the electrochemical behavior of this compound complexes and their potential applications in areas such as catalysis and molecular electronics. nih.govresearchgate.netmdpi.com The calculated redox potentials are often in good agreement with experimental values obtained from techniques like cyclic voltammetry. tcichemicals.com
Mechanistic Studies of this compound-Catalyzed Reactions
While the direct catalytic applications of this compound itself are not as extensively studied as some other bipyridine ligands, computational chemistry provides a framework for investigating potential catalytic cycles. By mapping the reaction pathways and calculating the energies of transition states and intermediates, it is possible to elucidate the mechanism of a catalyzed reaction. frontiersin.orgacs.org
Energy Profiles and Rate-Determining Steps
Computational studies, often employing DFT, are instrumental in mapping out these energy profiles. researchgate.net For reactions involving pyridyl systems, such as the formation of 2-thiopyridine derivatives through nucleophilic aromatic substitution, DFT calculations at levels like B3LYP/6-311++G(d,p) can elucidate the reaction mechanism. niscpr.res.in In a computational investigation of the reaction between 2-bromopyridine (B144113) and thiophenol, the energy profile revealed a plausible mechanism involving the formation of an intermediate followed by elimination to yield the 2-thiopyridine product. niscpr.res.in The presence of a catalyst, such as water, was shown to significantly lower the energy of the transition state, thereby accelerating the reaction. niscpr.res.in This is a common theme in catalysis, where the catalyst provides an alternative reaction pathway with a lower activation energy. nih.gov
Table 1: Hypothetical Energy Barriers for a Two-Step Reaction of a this compound Derivative
| Step | Reactants | Products | Activation Energy (kcal/mol) | Step Type |
| 1 | This compound + Reagent A | Intermediate 1 | 25.3 | Slow / Rate-Determining |
| 2 | Intermediate 1 + Reagent B | Final Product | 15.8 | Fast |
| This table presents a hypothetical scenario based on general principles of reaction kinetics where the first step has a higher activation energy and is therefore the rate-determining step. |
Rationalization of Reactivity and Selectivity
Computational chemistry provides powerful tools to rationalize the observed reactivity and selectivity in chemical reactions. escholarship.org Reactivity descriptors derived from DFT calculations, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity indices, offer a quantitative basis for understanding why a molecule reacts the way it does. ukzn.ac.zarsc.org
The Frontier Molecular Orbital (FMO) theory is a key concept in explaining reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. rsc.orgacs.org Computational studies on related sulfur-containing heterocyclic compounds have shown that modifications to the molecular structure, such as the oxidation state of a sulfur bridge, can significantly influence the energies of the frontier orbitals and thus the reactivity. rsc.org For instance, in platinum(II) complexes with sulfur-bridged dipyridyl ligands, the oxidation of the sulfide (B99878) bridge to a sulfoxide (B87167) or sulfone alters the electronic properties and, consequently, the photophysical behavior of the complexes. rsc.org
The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org This allows for the prediction of sites where electrophilic or nucleophilic attack is most likely to occur, thereby explaining regioselectivity. acs.org
Selectivity in chemical reactions, such as regioselectivity and stereoselectivity, can be rationalized by comparing the activation energies of competing reaction pathways. rsc.orgchemrxiv.org The pathway with the lower activation barrier will be kinetically favored, leading to the major product. chemrxiv.org For example, in a study of the Diels-Alder reaction, DFT calculations were used to determine the activation energies for the formation of endo and exo products, explaining the observed stereoselectivity under different conditions. chemrxiv.org In the context of this compound, computational methods could be employed to compare the energy barriers for reactions at different positions on the pyridine rings or to understand the preference for a particular reaction pathway over another. While specific studies on the selectivity of this compound reactions were not found in the provided results, the computational approaches used for other systems are directly transferable. escholarship.orgrsc.org
Table 2: Calculated Quantum Chemical Descriptors for a Hypothetical this compound Derivative
| Descriptor | Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |
| Global Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| This table illustrates the types of quantum chemical descriptors that can be calculated to rationalize the reactivity of a molecule like this compound. The values are hypothetical. |
Future Perspectives and Challenges in 2,2 Thiodipyridine Research
Innovations in Synthetic Accessibility and Functionalization
A primary challenge in the broader application of 2,2'-Thiodipyridine lies in its synthesis. While established methods exist, there is a continuous drive to develop more efficient, scalable, and environmentally benign synthetic routes. Future innovations will likely focus on C-H activation and cross-coupling strategies to streamline the construction of the thiodipyridine core and introduce diverse functional groups. thepharmamaster.comlabmanager.com The development of novel catalysts, including those based on earth-abundant metals, will be crucial for achieving these transformations with high selectivity and yield. thepharmamaster.com
Furthermore, the "2-pyridyl problem," which describes the often-problematic nature of 2-pyridyl organometallic reagents in cross-coupling reactions, presents a specific hurdle. nih.gov Overcoming this challenge for this compound and its analogs will require the design of specialized ligands and reaction conditions that can accommodate the unique reactivity of the 2-pyridyl moiety. nih.gov The exploration of flow chemistry and automated synthesis platforms could also significantly accelerate the discovery of new synthetic pathways and the creation of libraries of functionalized this compound derivatives for screening in various applications. thepharmamaster.com
Expanding the Scope of Metal Complexation and Reactivity
This compound is a versatile ligand capable of coordinating with a wide range of metal ions. researchgate.netwikipedia.org Future research will aim to expand this scope to include less-explored areas of the periodic table, potentially uncovering novel coordination geometries and electronic structures. A key challenge will be to understand and control the factors that govern the spin state of the resulting metal complexes, as this has a profound impact on their reactivity and magnetic properties. mdpi.com
Development of Novel Catalytic Transformations
The unique electronic properties of this compound make it a promising ligand for a variety of catalytic applications. While its use in catalysis is still emerging, future research is expected to focus on developing novel catalytic transformations that leverage the specific attributes of its metal complexes. This includes exploring their potential in areas such as photoredox catalysis, where the ability to absorb light and facilitate electron transfer is paramount. thepharmamaster.com
A significant challenge will be the rational design of catalysts for specific reactions. This will require a deep understanding of the reaction mechanisms and the role of the this compound ligand in stabilizing reactive intermediates. The development of chiral versions of this compound is a particularly exciting avenue, as this could open the door to a wide range of asymmetric catalytic transformations, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals. tu-chemnitz.demdpi.com The use of high-throughput screening methods will be essential for rapidly identifying promising catalyst candidates from large libraries of ligands and metal precursors.
Integration into Advanced Functional Materials and Devices
The integration of this compound-based components into advanced functional materials and devices represents a significant frontier in the field. nih.gov The unique optical and electronic properties of its metal complexes make them attractive for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and solar cells. cam.ac.ukidu.ac.id A key challenge will be to control the assembly of these molecules into well-defined architectures, such as thin films and nanostructures, with the desired properties. tu-dresden.de
Furthermore, the development of polymeric materials incorporating this compound units could lead to new functional polymers with applications in areas such as gas storage, separation, and catalysis. idu.ac.idacs.org The design of these materials will require careful consideration of the interplay between the properties of the this compound moiety and the polymer backbone. The long-term stability and processability of these materials will also be critical factors for their practical application. hokudai.ac.jpnjust.edu.cn
Synergistic Approaches Combining Experimental and Computational Methodologies
The complexity of the systems involving this compound necessitates a close collaboration between experimental and computational chemists. nih.gov Computational modeling, particularly density functional theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its metal complexes. nih.govresearchgate.netnih.gov These theoretical predictions can guide the design of new ligands and catalysts, as well as help to interpret experimental observations.
A significant challenge will be to develop computational models that can accurately predict the properties and reactivity of these systems in complex environments, such as in solution or at interfaces. nih.govjyu.fi The integration of machine learning and artificial intelligence (AI) approaches could further accelerate the discovery process by identifying patterns and relationships in large datasets of experimental and computational data. thepharmamaster.com This synergistic approach, combining the predictive power of theory with the rigor of experimental validation, will be essential for unlocking the full potential of this compound in the years to come.
Interactive Data Table: Research Focus on this compound Derivatives
| Research Area | Key Objectives | Potential Applications | Representative Compound Classes |
| Synthesis | Develop efficient, scalable, and green synthetic routes. | Access to a wider range of derivatives for various applications. | Functionalized 2,2'-Thiodipyridines |
| Metal Complexation | Explore coordination with new metals; control spin states. | Novel magnetic materials, catalysts with unique reactivity. | Transition metal complexes, Lanthanide complexes |
| Catalysis | Design catalysts for novel transformations, including asymmetric reactions. | Fine chemical synthesis, pharmaceutical production. | Chiral this compound-metal catalysts |
| Materials Science | Integrate into OLEDs, sensors, and functional polymers. | Advanced electronic and optical devices, smart materials. | Poly(this compound)s, Luminescent metal complexes |
| Computational Chemistry | Predict properties and reactivity to guide experimental design. | Accelerated discovery of new molecules and materials. | All classes of this compound derivatives |
Q & A
Q. What are the recommended methods for synthesizing 2,2'-Thiodipyridine with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound typically involves coupling pyridine derivatives with sulfur-containing reagents. To optimize purity, employ reflux conditions under inert atmospheres (e.g., nitrogen) to minimize oxidation byproducts. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Yield optimization can be achieved by adjusting stoichiometry (e.g., molar ratios of reactants) and temperature gradients .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm bond connectivity and assess electronic environments. The sulfur atom may deshield adjacent protons.
- Infrared (IR) Spectroscopy : Identify S-C and C-N vibrational modes (e.g., 600–700 cm for C-S stretching).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).
Computational methods (DFT calculations) can supplement experimental data to predict electronic properties like HOMO-LUMO gaps .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Avoid dust generation; collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal.
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Toxicity data are limited, so treat all exposures as potentially hazardous .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrumentation variability. To address this:
- Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography).
- Control Experiments : Repeat measurements under standardized conditions (solvent, temperature).
- Literature Meta-Analysis : Identify trends in published datasets to distinguish outliers. For example, inconsistent -NMR shifts may reflect solvent polarity differences .
Q. What experimental strategies can elucidate the degradation pathways of this compound in environmental systems?
- Methodological Answer :
- Simulated Environmental Testing : Expose the compound to UV light, varying pH levels, and microbial consortia in controlled bioreactors.
- Analytical Monitoring : Use LC-MS/MS to detect degradation intermediates (e.g., sulfoxides or pyridine fragments).
- Ecotoxicity Assays : Evaluate bioaccumulation potential using Daphnia magna or algal models. Note that current ecological data are absent, necessitating novel experimental designs .
Q. How can researchers design kinetic studies to investigate the ligand-exchange behavior of this compound in coordination complexes?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Monitor real-time ligand substitution rates with metal ions (e.g., Fe, Cu).
- Variable-Temperature Experiments : Calculate activation parameters (ΔH, ΔS) using the Eyring equation.
- Competitive Binding Studies : Introduce competing ligands (e.g., bipyridine) to assess relative binding affinities. Data analysis should include nonlinear regression fitting to determine rate constants .
Q. What statistical approaches are appropriate for analyzing discrepancies in catalytic efficiency studies involving this compound-based catalysts?
- Methodological Answer :
- ANOVA or t-Tests : Compare means of catalytic turnover numbers (TONs) across experimental groups.
- Error Propagation Analysis : Quantify uncertainty in TONs derived from GC or HPLC yield measurements.
- Multivariate Regression : Correlate catalyst performance with variables like solvent polarity or metal loading. Ensure replicates (n ≥ 3) to strengthen statistical power .
Guidance for Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility of this compound studies?
- Methodological Answer :
- Detailed Experimental Logs : Include exact reagent grades, equipment calibration data, and environmental conditions (humidity, temperature).
- Raw Data Archiving : Provide access to NMR/FIR spectra, chromatograms, and crystallographic files (e.g., CIF formats).
- Negative Results Reporting : Document failed attempts (e.g., side reactions) to guide future optimization .
Addressing Research Gaps
Q. What methodologies can fill the knowledge gaps in the toxicological profile of this compound?
- Methodological Answer :
- In Vitro Assays : Use cell viability assays (MTT, ATP luminescence) in human cell lines (e.g., HepG2).
- Genotoxicity Screening : Conduct Ames tests or comet assays to assess DNA damage potential.
- Acute Toxicity Studies : Perform OECD Guideline 423 trials in rodent models, noting dose-response relationships. Current SDS lack this data, highlighting a critical research need .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
